Mpep

Description

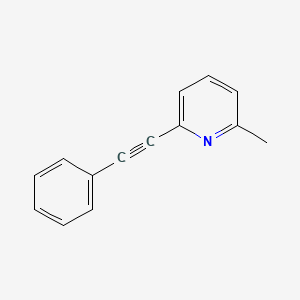

an mGlu5 antagonist

Propriétés

IUPAC Name |

2-methyl-6-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKHUASLBMWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042564 | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96206-92-7 | |

| Record name | MPEP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MPEP mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of MPEP in Neurons

Introduction

2-Methyl-6-(phenylethynyl)-pyridine (MPEP) is a pioneering pharmacological tool that has been instrumental in elucidating the physiological and pathophysiological roles of the metabotropic glutamate receptor subtype 5 (mGluR5). As a selective, non-competitive, and systemically active antagonist, MPEP interacts with an allosteric site on the mGluR5 receptor.[1][2] This guide provides a detailed examination of its mechanism of action at the molecular, cellular, and network levels, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Allosteric Modulation of mGluR5

MPEP's primary mechanism of action is the negative allosteric modulation of the mGluR5 receptor.[3] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate at its binding site, MPEP binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3][4] This binding event induces a conformational change in the receptor that prevents its coupling to and activation of G-proteins, specifically the Gq/11 family, even when glutamate is bound to the orthosteric site.[3]

The canonical signaling pathway initiated by mGluR5 activation involves the Gq/11 protein, which activates phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] By preventing G-protein coupling, MPEP effectively blocks this entire downstream cascade, resulting in the attenuation of glutamate-induced intracellular calcium mobilization.

Quantitative Data: Potency and Efficacy

The potency of MPEP has been characterized in various in vitro assays. The following tables summarize key quantitative data.

Table 1: MPEP Binding Affinity and Potency

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

|---|---|---|---|---|

| IC₅₀ | 36 nM | Recombinant cells | Inhibition of glutamate-induced Ca²⁺ mobilization | [1] |

| IC₅₀ | Low nanomolar | N/A | Displacement of [³H]methoxymethyl-MTEP | [7] |

| Kᵢ | 0.6 nM | mGluR5-expressing HEK293T cells | Competitive antagonism of MPEPy binding |[8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) represents the binding affinity of an inhibitor.[9][10][11]

Table 2: Effective Concentrations of MPEP in Functional Assays | Effect | Concentration | Assay System | Reference | | :--- | :--- | :--- | :--- | | Antagonism of mGluR5 agonist-induced IP hydrolysis | ≥ 0.2 µM | Rat cortical neurons | Phosphoinositide (PI) Hydrolysis |[12] | | Neuroprotection against glutamate/NMDA toxicity | ≥ 20 µM | Rat cortical neurons | Cell Viability Assay |[13] | | Blockade of LTP of intrinsic excitability | 100 µM | Neocortical pyramidal neurons | Electrophysiology |[14] | | Reduction of DHPG-induced neuronal excitations | Intravenous admin. | Rat brain (in vivo) | Microiontophoresis |[1] |

Effects on Neuronal Function

Neuronal Excitability

Pharmacological activation of mGluR5 can induce a long-lasting enhancement of the intrinsic excitability of neurons, a phenomenon known as LTP-IE (Long-Term Potentiation of Intrinsic Excitability).[14] This is characterized by an increased number of action potentials fired in response to a given stimulus. This effect is mediated, in part, by the suppression of the afterhyperpolarization current (IAHP). MPEP, by antagonizing mGluR5, prevents the induction of LTP-IE, thereby maintaining baseline neuronal excitability.[14] The presence of 100 μM MPEP completely blocks the long-lasting increase in intrinsic excitability following synaptic stimulation.[14]

Synaptic Plasticity

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key mechanism underlying learning and memory.[15][16][17] Given its role in modulating neuronal excitability and calcium signaling, mGluR5 is a critical player in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). MPEP has been used as a tool to dissect the contribution of mGluR5 to these processes, often revealing that mGluR5 activation is necessary for certain forms of synaptic plasticity to occur.

Off-Target Effects: NMDA Receptor Interaction

A critical consideration for researchers is that MPEP exhibits off-target effects, most notably the inhibition of N-methyl-D-aspartate (NMDA) receptors.[18] This activity is generally observed at higher concentrations (≥ 20 µM) than those required to antagonize mGluR5 (low nanomolar to low micromolar range).[12] Several studies have shown that the neuroprotective effects of MPEP against excitotoxicity in vitro are likely due to this direct blockade of NMDA receptors rather than its action at mGluR5.[12][13] This is a crucial factor in experimental design and data interpretation, leading to the development of more selective mGluR5 antagonists like MTEP.[18][19]

Key Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This biochemical assay directly measures the functional consequence of Gq-coupled receptor activation.

-

Principle: Quantifies the accumulation of [³H]-inositol phosphates ([³H]-IPs), the downstream products of PLCβ activation, in cells pre-labeled with myo-[³H]-inositol.

-

Methodology:

-

Cell Culture: Primary cortical neurons or cell lines expressing mGluR5 are cultured in 96-well plates.

-

Radiolabeling: Cells are incubated overnight with myo-[³H]-inositol, which is incorporated into membrane phosphoinositides like PIP2.

-

Pre-incubation: Cells are washed and pre-incubated with MPEP at various concentrations.

-

Stimulation: An mGluR5 agonist (e.g., CHPG) is added in the presence of LiCl (which prevents the breakdown of IP) to stimulate the receptor and trigger IP accumulation.

-

Extraction & Measurement: The reaction is terminated, and the accumulated [³H]-IPs are separated from the membrane components and quantified using a scintillation counter. A reduction in agonist-induced [³H]-IP accumulation indicates antagonist activity.[7][13]

-

Intracellular Calcium Measurement (FLIPR Assay)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to monitor changes in intracellular Ca²⁺.

-

Principle: Utilizes a Ca²⁺-sensitive fluorescent dye that increases its emission intensity upon binding to free cytosolic Ca²⁺.

-

Methodology:

-

Cell Plating: mGluR5-expressing cells (e.g., HEK293T) are plated in 96- or 384-well plates.[8]

-

Dye Loading: Cells are incubated with a Ca²⁺-sensing dye (e.g., Fluo-4 AM).

-

Measurement: The plate is placed in the FLIPR instrument. MPEP is added first to establish a baseline and allow for receptor binding. Subsequently, an mGluR5 agonist (e.g., glutamate) is added, and the change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is recorded in real-time.[8] A blunted fluorescence peak in the presence of MPEP indicates antagonism.

-

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Principle: Measures the ability of an unlabeled compound (MPEP) to compete with and displace a radiolabeled ligand (e.g., [³H]MPEP or [³H]methoxyPEPy) from the mGluR5 receptor.[3]

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR5.

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (MPEP).

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filter is measured. The concentration of MPEP that displaces 50% of the radioligand is the IC₅₀, which can then be used to calculate the Kᵢ.[3][20]

-

Conclusion

MPEP acts as a potent and selective negative allosteric modulator of the mGluR5 receptor, preventing Gq/11-mediated signal transduction and subsequent intracellular calcium release. This mechanism allows it to effectively block mGluR5-dependent increases in neuronal excitability and modulate synaptic plasticity. While it has been an invaluable tool for neuroscience research, its off-target activity at NMDA receptors at higher concentrations necessitates careful experimental design and data interpretation. For drug development professionals, understanding this dual activity is critical when evaluating its therapeutic potential and when using it as a benchmark for the development of newer, more selective mGluR5 modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Actions of the systemically active metabotropic glutamate antagonist MPEP on sensory responses of thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular calcium and neurotoxic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. Synaptic Plasticity Forms and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Models of synaptic plasticity - Scholarpedia [scholarpedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems - PMC [pmc.ncbi.nlm.nih.gov]

What is the full chemical name for MPEP?

Full Chemical Name: 2-Methyl-6-(phenylethynyl)pyridine

This technical guide provides an in-depth overview of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a pivotal pharmacological tool in neuroscience research. MPEP is a well-characterized selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] This dual activity, along with its systemic availability, has made MPEP an invaluable compound for elucidating the physiological and pathological roles of these receptors.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of MPEP's pharmacological profile, including quantitative data, experimental methodologies, and the signaling pathways it modulates.

Pharmacological Profile of MPEP

MPEP exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for mGluR5, where it acts as a negative allosteric modulator (NAM), and its ability to potentiate the activity of mGluR4 as a positive allosteric modulator (PAM).

Quantitative Pharmacological Data

The following tables summarize key quantitative data for MPEP and a comparative compound, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a more selective mGluR5 antagonist.[1][4]

Table 1: MPEP Pharmacological Data

| Parameter | Receptor | Value | Assay Type | Reference |

| IC₅₀ | mGluR5 | 36 nM | Quisqualate-stimulated phosphoinositide hydrolysis | [5] |

| Kᵢ | mGluR5 | ~200-500 nM | [³H]-methoxyPEPy binding | [6] |

| Fold Shift | mGluR4 | 1.8-fold | L-AP4-stimulated [³⁵S]GTPγS binding | [7] |

Table 2: Comparative Pharmacology of MPEP and MTEP at mGluR5

| Compound | IC₅₀ (Phosphoinositide Hydrolysis) | Kᵢ (Binding Affinity) | Off-Target Effects (e.g., NMDA receptor) |

| MPEP | 36 nM | ~200-500 nM | Yes, at higher concentrations[1][2] |

| MTEP | Low nanomolar range | Not explicitly stated, but potent | Fewer off-target effects than MPEP[1][4] |

Signaling Pathways Modulated by MPEP

MPEP's pharmacological effects are mediated through its interaction with the signaling pathways of mGluR5 and mGluR4.

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a Gq/G11-coupled receptor. Its activation by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). MPEP, as a negative allosteric modulator, attenuates this signaling cascade.

mGluR4 Signaling Pathway

Metabotropic glutamate receptor 4 is a Gi/o-coupled receptor. Its activation by glutamate inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, MPEP enhances the ability of glutamate to inhibit adenylyl cyclase.

Key Experimental Protocols

The characterization of MPEP's pharmacological properties relies on a suite of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Phosphoinositide (PI) Hydrolysis Assay for mGluR5 Antagonism

This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, to quantify mGluR5 activity.

Objective: To determine the inhibitory effect of MPEP on agonist-stimulated PI hydrolysis in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing mGluR5

-

[³H]-myo-inositol

-

Agonist (e.g., Quisqualate or DHPG)

-

MPEP

-

Lithium chloride (LiCl) solution

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate mGluR5-expressing HEK293 cells in 24-well plates.

-

Incubate the cells for 24-48 hours with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

-

Assay:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of MPEP and incubate for a specified period.

-

Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., Quisqualate).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

-

Neutralize the cell lysates.

-

Separate the [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.

-

Quantify the amount of [³H]-IPs using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced IP accumulation by MPEP at each concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

[³⁵S]GTPγS Binding Assay for mGluR4 Positive Allosteric Modulation

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. It is used to assess the ability of MPEP to potentiate agonist-induced G-protein activation at mGluR4.[8]

Objective: To quantify the potentiation of agonist-stimulated [³⁵S]GTPγS binding by MPEP in membranes from cells expressing mGluR4.

Materials:

-

Cell membranes from cells stably expressing mGluR4

-

[³⁵S]GTPγS

-

Agonist (e.g., L-AP4)

-

MPEP

-

GDP

-

Assay buffer (containing MgCl₂, NaCl, HEPES)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from mGluR4-expressing cells.

-

-

Assay:

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of MPEP in the assay buffer.

-

Add a fixed, sub-maximal concentration of the mGluR4 agonist (e.g., L-AP4).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a defined period.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

-

Quantification:

-

Dry the filters and measure the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the fold-shift in the agonist's EC₅₀ value in the presence of MPEP.

-

Calculate the percentage potentiation of the agonist response by MPEP.

-

cAMP Accumulation Assay for mGluR4 Positive Allosteric Modulation

This assay measures the intracellular concentration of cyclic AMP (cAMP) to determine the functional activity of Gi/o-coupled receptors like mGluR4.

Objective: To assess the ability of MPEP to enhance agonist-mediated inhibition of adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing mGluR4

-

Forskolin (an adenylyl cyclase activator)

-

Agonist (e.g., L-AP4)

-

MPEP

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture:

-

Plate mGluR4-expressing cells in a suitable format (e.g., 96- or 384-well plates).

-

-

Assay:

-

Pre-incubate the cells with varying concentrations of MPEP.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Simultaneously or subsequently, add a range of concentrations of the mGluR4 agonist.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF).

-

-

Data Analysis:

-

Generate dose-response curves for the agonist in the absence and presence of MPEP.

-

Determine the EC₅₀ values for the agonist and the fold-shift induced by MPEP.

-

Conclusion

MPEP remains a cornerstone tool for investigating the roles of mGluR5 and mGluR4 in the central nervous system. Its well-defined pharmacological profile, coupled with the availability of robust experimental protocols, enables researchers to dissect the intricate signaling pathways modulated by these receptors. This guide provides a comprehensive resource for the effective utilization of MPEP in neuroscience research and drug discovery endeavors. While newer, more selective compounds like MTEP have been developed, MPEP's extensive characterization ensures its continued relevance in the field.

References

- 1. frontiersin.org [frontiersin.org]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What to Expect & How to Prepare for an Electrophysiology Procedure [cvrti.utah.edu]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Selective mGluR5 Antagonism: A Technical Guide to the Discovery and History of MPEP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and substance use disorders. The development of selective antagonists for this receptor has been a pivotal achievement in neuroscience research, enabling the elucidation of its physiological roles and therapeutic potential. This in-depth technical guide focuses on the discovery and history of 2-methyl-6-(phenylethynyl)-pyridine (MPEP), the prototypical selective, non-competitive antagonist of mGluR5. MPEP's discovery marked a turning point, providing researchers with a powerful pharmacological tool that paved the way for a new era of drug development targeting the glutamatergic system.

The Discovery and Development of MPEP: A Historical Perspective

The journey to discover MPEP was part of a broader effort to develop subtype-selective ligands for the metabotropic glutamate receptors. Early research in the 1990s led to the identification of the first non-competitive mGluR5 antagonists, SIB-1757 and SIB-1893, which, while selective, had moderate potency.[1] A significant breakthrough came with the discovery of MPEP, a highly selective and potent allosteric antagonist of mGluR5.[2] MPEP does not bind to the orthosteric glutamate binding site but rather to an allosteric site located within the seven-transmembrane domain of the receptor, thereby inhibiting its coupling to G-proteins.[2] This novel mechanism of action conferred high selectivity for mGluR5 over other mGluR subtypes. The development of MPEP was followed by the discovery of other potent and selective mGluR5 negative allosteric modulators (NAMs) such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which offered an improved pharmacological profile in some respects.[1][3][4] Despite MPEP's limitations for chronic therapeutic use in humans due to its short half-life and rapid brain clearance, its discovery was instrumental in validating mGluR5 as a viable drug target and has spurred the development of numerous other mGluR5 NAMs with more favorable pharmacokinetic properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for MPEP, providing a comparative overview of its in vitro potency and binding affinity.

| In Vitro Potency of MPEP | |

| Assay Type | IC50 |

| Quisqualate-stimulated phosphoinositide (PI) hydrolysis | 36 nM[5][6] |

| CHPG-induced IP accumulation | MPEP completely abolished IP accumulation at concentrations of 0.2–200 μM[7] |

| Binding Affinity of MPEP Analogues | | | :--- | :--- | :--- | | Compound | Assay | Ki | | 5MPEP | [3H]-methoxyPEPy radioligand binding | 388 nM[8] |

Key Experimental Protocols

The characterization of MPEP as a selective mGluR5 antagonist has relied on a variety of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for some of the key experiments cited.

In Vitro Assays

1. Phosphoinositide (PI) Hydrolysis Assay

This assay is a cornerstone for evaluating the functional antagonism of mGluR5, which is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway.

-

Objective: To measure the ability of a compound to inhibit agonist-induced inositol phosphate (IP) accumulation.

-

Cell System: Typically, recombinant cell lines expressing the human or rat mGluR5 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are used.[2]

-

Methodology:

-

Cell Culture and Labeling: Cells are cultured to an appropriate confluency and then labeled overnight with myo-[³H]inositol to incorporate the radiolabel into the cell membrane phosphoinositides.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., MPEP) for a defined period.

-

Agonist Stimulation: A known mGluR5 agonist, such as quisqualate or (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate the receptor and induce the hydrolysis of phosphoinositides, leading to the accumulation of radiolabeled inositol phosphates.

-

Extraction and Quantification: The reaction is terminated, and the accumulated inositol phosphates are separated from the free myo-[³H]inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated.

-

2. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the mGluR5 receptor.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the receptor.

-

Radioligand: For allosteric antagonists like MPEP, a radiolabeled analogue that binds to the same allosteric site is used, such as [³H]methoxyPEPy.[2]

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR5 receptor.

-

Methodology:

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.

-

In Vivo Models

1. Conditioned Taste Aversion (CTA) in Rats

This behavioral paradigm is used to assess the role of mGluR5 in associative learning and memory.

-

Objective: To determine if MPEP can attenuate the acquisition of a conditioned taste aversion.

-

Animals: Male Sprague-Dawley rats are typically used.[9]

-

Methodology:

-

Conditioning: Water-deprived rats are given access to a novel tasting solution (e.g., saccharin). Immediately following consumption, they are injected with an agent that induces malaise, such as lithium chloride (LiCl).[9]

-

Drug Administration: MPEP or a vehicle control is administered intraperitoneally (i.p.) prior to the saccharin presentation.[9]

-

Testing: On subsequent days, the rats are again presented with the saccharin solution, and their consumption is measured. Aversion is indicated by a significant reduction in the consumption of the saccharin solution in the control group.

-

Data Analysis: The amount of saccharin solution consumed by the MPEP-treated group is compared to the control group to determine if the antagonist attenuated the learned aversion.[9]

-

2. Morphine Antinociceptive Tolerance in Mice

This model investigates the involvement of mGluR5 in the development of tolerance to the analgesic effects of opioids.

-

Objective: To examine the effect of MPEP on the development of tolerance to morphine-induced antinociception.

-

Animals: Mice are used for this model.[10]

-

Methodology:

-

Baseline Antinociception: The baseline antinociceptive response to morphine is measured using a nociceptive test, such as the tail-flick test.[10]

-

Chronic Morphine Administration: Tolerance is induced by repeated administration of morphine over several days.[10]

-

Drug Co-administration: MPEP or a vehicle is administered prior to each morphine injection during the chronic treatment period.[10]

-

Post-Chronic Antinociception Test: After the chronic treatment period, the antinociceptive effect of a challenge dose of morphine is re-assessed.

-

Data Analysis: A rightward shift in the morphine dose-response curve in the control group indicates the development of tolerance. The effect of MPEP is determined by its ability to prevent or reduce this shift.[10]

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Canonical Gq-coupled signaling pathway of the mGluR5 receptor.

Caption: A generalized experimental workflow for the characterization of a novel mGluR5 antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of MPEP, an mGluR5 antagonist, and memantine, an N-methyl-D-aspartate receptor antagonist, on morphine antinociceptive tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of MPEP Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPEP hydrochloride (2-Methyl-6-(phenylethynyl)pyridine hydrochloride) is a pioneering pharmacological tool and a lead compound in the study of metabotropic glutamate receptor 5 (mGluR5). As a potent, selective, and systemically active non-competitive antagonist of mGluR5, MPEP has been instrumental in elucidating the physiological and pathophysiological roles of this receptor in the central nervous system (CNS).[1][2][3] Its discovery spurred the development of a new class of therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, pain, and epilepsy.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of MPEP hydrochloride, detailing its mechanism of action, quantitative pharmacological data, experimental protocols, and its effects on key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of MPEP hydrochloride is presented in Table 1.

| Property | Value |

| Chemical Name | 2-Methyl-6-(phenylethynyl)pyridine hydrochloride |

| Molecular Formula | C₁₄H₁₁N·HCl |

| Molecular Weight | 229.71 g/mol |

| CAS Number | 219911-35-0 |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 100 mM), water (up to 5 mM with gentle warming), and ethanol (up to 100 mM).[3] |

Pharmacological Profile

Mechanism of Action

MPEP hydrochloride exerts its primary pharmacological effects through two distinct mechanisms:

-

Negative Allosteric Modulator (NAM) of mGluR5: MPEP acts as a non-competitive antagonist at the mGluR5.[3] It binds to an allosteric site within the seven-transmembrane domain of the receptor, distinct from the glutamate binding site.[5] This binding induces a conformational change in the receptor that prevents its activation by the endogenous agonist, glutamate. Some studies also suggest that MPEP can act as an inverse agonist at this site.[5]

-

Positive Allosteric Modulator (PAM) of mGluR4: In addition to its potent effects on mGluR5, MPEP has been shown to be a positive allosteric modulator of the mGluR4.[1][3] This means it enhances the response of the mGluR4 to its endogenous agonist.

Potency and Efficacy

The potency of MPEP as an mGluR5 antagonist has been demonstrated in various in vitro assays. A key measure of its activity is the half-maximal inhibitory concentration (IC₅₀) for the inhibition of agonist-stimulated phosphoinositide (PI) hydrolysis, a primary signaling pathway for mGluR5.

| Receptor | Assay | Agonist | Cell Line/Tissue | IC₅₀ (nM) |

| mGluR5a | Phosphoinositide (PI) Hydrolysis | Quisqualate | Recombinant cells | 36[1][2][3][6][7][8] |

| mGluR5 | DHPG-stimulated PI Hydrolysis | DHPG | Rat neonatal brain slices | - |

| Hippocampus | 8.0[9] | |||

| Striatum | 20.5[9] | |||

| Cortex | 17.9[9] |

Selectivity

MPEP exhibits high selectivity for the mGluR5 over other metabotropic glutamate receptors, as well as ionotropic glutamate receptors.

| Receptor Subtype | Activity | Concentration |

| mGluR1b | No agonist or antagonist activity | Up to 30 µM[1] or 100 µM[9] |

| mGluR2, mGluR3, mGluR4a, mGluR7b, mGluR8a | No agonist or antagonist activity | Up to 100 µM[6][7][9] |

| mGluR6 | No agonist or antagonist activity | Up to 10 µM[6][7] |

| NMDA (NMDAR1A/2A, -1A/2B) | No appreciable agonist or antagonist activity | -[9] |

| AMPA (GluR3) | No appreciable agonist or antagonist activity | -[9] |

| Kainate (GluR6) | No appreciable agonist or antagonist activity | -[9] |

However, it is important to note that at higher concentrations (e.g., 20 µM and above), MPEP has been shown to exhibit some off-target effects, including weak antagonism of NMDA receptors.[10] This is a critical consideration in the interpretation of experimental results, particularly in neuroprotection studies.[10][11]

In Vitro Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This assay is a cornerstone for characterizing mGluR5 antagonists as it directly measures the functional consequence of receptor activation.

Objective: To determine the IC₅₀ value of MPEP for the inhibition of agonist-induced PI hydrolysis.

Methodology:

-

Cell Culture: Cortical neuronal cultures are prepared from rat embryos and maintained in vitro.[10] Alternatively, recombinant cell lines (e.g., HEK293) stably expressing the mGluR5 are used.[12]

-

Radiolabeling: Cells are incubated overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.[10][11]

-

Antagonist Pre-incubation: Cells are washed and pre-incubated with varying concentrations of MPEP hydrochloride for a defined period (e.g., 20-30 minutes).[10][11]

-

Agonist Stimulation: An mGluR5 agonist, such as quisqualate or (S)-3,5-dihydroxyphenylglycine (DHPG), is added in the presence of LiCl (to inhibit inositol monophosphatase) and incubated for a further period (e.g., 30-40 minutes).[10][11]

-

Extraction and Quantification: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted and separated using anion-exchange chromatography.[10] The radioactivity is then measured using liquid scintillation counting.

-

Data Analysis: The concentration-response curve for MPEP inhibition is plotted, and the IC₅₀ value is calculated.

Cell Viability Assays (Neuroprotection Studies)

These assays are employed to assess the neuroprotective effects of MPEP against excitotoxicity.

Objective: To evaluate the ability of MPEP to protect neurons from glutamate- or NMDA-induced cell death.

Methodology:

-

Cell Culture: Primary cortical neurons are cultured in 96-well plates.[10][11]

-

Treatment: Cultures are pre-treated with MPEP at various concentrations for 30 minutes.[10]

-

Induction of Excitotoxicity: Neurons are then exposed to a toxic concentration of glutamate or NMDA for 24 hours.[10][11]

-

Assessment of Cell Viability:

-

Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is quantified spectrophotometrically using a commercially available kit.[10][11]

-

Calcein AM Assay: This assay measures the intracellular esterase activity in living cells. Calcein AM is a non-fluorescent, cell-permeant dye that is converted to the fluorescent calcein by esterases in viable cells. Fluorescence is measured using a fluorometer.[11]

-

-

Data Analysis: Cell viability is expressed as a percentage of control cultures, and the neuroprotective effect of MPEP is determined.

In Vivo Pharmacology

MPEP is centrally active following systemic administration and has demonstrated efficacy in various animal models of CNS disorders.[1]

Animal Models of Anxiety

Objective: To assess the anxiolytic-like effects of MPEP.

Methodologies:

-

Conflict Drinking (Vogel) Test:

-

Animals: Male Wistar rats are used.[7]

-

Procedure: Water-deprived rats are placed in a chamber with a drinking spout. After a period of licking, they receive a mild electric shock every 20th lick.

-

Drug Administration: MPEP (e.g., 1-30 mg/kg) is administered intraperitoneally (i.p.) or perorally (p.o.) 60 minutes before the test.[7][13]

-

Measurement: The number of shocks accepted during the session is recorded. An increase in the number of shocks indicates an anxiolytic-like effect.[7]

-

-

Elevated Plus-Maze Test:

-

Animals: Male Wistar rats are used.[7]

-

Procedure: The maze consists of two open and two enclosed arms. The animal is placed in the center, and its movement is tracked for a set period.

-

Drug Administration: MPEP (e.g., 1-10 mg/kg, i.p. or 10-30 mg/kg, p.o.) is administered before the test.[7]

-

Measurement: The time spent in and the number of entries into the open arms are measured. An increase in these parameters suggests an anxiolytic effect.[7]

-

Animal Models of Pain

Objective: To evaluate the anti-hyperalgesic and analgesic effects of MPEP.

Methodologies:

-

Inflammatory Pain Model:

-

Animals: Rats.

-

Procedure: Inflammation is induced in the hind paw by injecting Complete Freund's Adjuvant (CFA) or turpentine.[9]

-

Drug Administration: MPEP is administered systemically.

-

Measurement: Mechanical hyperalgesia (increased sensitivity to mechanical stimuli) is assessed. MPEP has been shown to reverse this hyperalgesia.

-

-

Nociceptive Responses in the Thalamus:

-

Animals: Anesthetized rats.[14]

-

Procedure: Extracellular recordings are made from single thalamic neurons that respond to noxious thermal stimuli.[14]

-

Drug Administration: MPEP (e.g., 1 mg/kg) is administered intravenously.[14]

-

Measurement: The firing rate of the neurons in response to the noxious stimulus is recorded. MPEP significantly reduces these responses.[14]

-

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGluR5 and the point of intervention for MPEP.

Caption: mGluR5 signaling cascade and MPEP's inhibitory action.

Experimental Workflow for MPEP Characterization

The logical progression for characterizing a novel mGluR5 antagonist like MPEP is depicted below.

Caption: Workflow for the preclinical evaluation of MPEP.

Conclusion

MPEP hydrochloride has proven to be an invaluable pharmacological agent for the investigation of mGluR5 function. Its high potency and selectivity as a non-competitive antagonist, coupled with its systemic activity, have enabled a broad range of in vitro and in vivo studies. These studies have firmly implicated mGluR5 in the modulation of synaptic plasticity, neuronal excitability, and complex behaviors. While newer mGluR5 antagonists with improved selectivity profiles have since been developed, MPEP remains a critical reference compound and a testament to the therapeutic potential of targeting this receptor for the treatment of a variety of CNS disorders. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]

- 4. Effects of MPEP, a selective metabotropic glutamate mGlu5 ligand, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of MPEP, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tribioscience.com [tribioscience.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Actions of the systemically active metabotropic glutamate antagonist MPEP on sensory responses of thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MPEP Solubility in DMSO and Saline for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and its hydrochloride salt in dimethyl sulfoxide (DMSO) and saline solutions. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and best practices for solution preparation for both in vitro and in vivo research applications.

MPEP and MPEP Hydrochloride Solubility Data

The solubility of MPEP and its hydrochloride salt has been reported in various sources. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form of the compound (e.g., free base vs. salt).

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| MPEP | DMSO | ≥9.95 mg/mL[1] | ≥51.5 mM | |

| MPEP | DMSO | 10 mg/mL[2][3] | 51.8 mM | Described as a clear solution[3]. |

| MPEP | DMSO | 17.5 mg/mL[4] | 90.6 mM | Requires sonication[4]. |

| MPEP Hydrochloride | DMSO | 100 mM[5] | 100 mM | |

| MPEP Hydrochloride | Saline | 100 mg/mL[4][6] | 435.35 mM | Requires sonication to achieve a clear solution[4][6]. |

Experimental Protocols

While specific, validated protocols for determining the solubility of MPEP were not found in the public domain, the following are detailed, generally accepted methodologies that can be readily adapted for MPEP and its analogs.

Protocol 1: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of MPEP in a given solvent, which is a critical parameter for biopharmaceutical classification.

Materials:

-

MPEP or MPEP hydrochloride powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Saline (0.9% NaCl), sterile

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator

-

Water bath sonicator

-

Incubator or water bath capable of maintaining 37 ± 1 °C

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis

Procedure:

-

Preparation of Solvent: Prepare the desired solvent (DMSO or saline). For saline, ensure it is sterile if for subsequent biological use.

-

Addition of Excess Compound: Add an excess amount of MPEP powder to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in an incubator set at 37 ± 1 °C. This temperature is often used to simulate physiological conditions.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vial to confirm the presence of undissolved MPEP.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of MPEP in the diluted supernatant using a validated HPLC or spectrophotometric method.

-

-

Calculation: Calculate the solubility of MPEP in the solvent (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor. It is recommended to perform a minimum of three replicate determinations.

Protocol 2: Preparation of MPEP Stock and Working Solutions for In Vitro Assays

This protocol outlines the preparation of MPEP solutions in DMSO for use in cell-based assays.

Materials:

-

MPEP or MPEP hydrochloride powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Water bath sonicator (optional)

Procedure:

-

Weighing MPEP: In a sterile microcentrifuge tube, accurately weigh the desired amount of MPEP powder.

-

Initial Dissolution in DMSO:

-

Add the required volume of anhydrous DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, briefly sonicate the tube in a water bath. Gentle warming to 37°C may also be applied if the compound is not temperature sensitive.

-

-

Preparation of Working Solutions:

-

For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium. It is recommended to perform this dilution in a stepwise manner to prevent precipitation of the compound.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the MPEP-treated samples to account for any effects of the solvent on the cells.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of MPEP Solutions for In Vivo Studies

This protocol describes the preparation of MPEP hydrochloride in saline for systemic administration in animal models.

Materials:

-

MPEP hydrochloride powder

-

Sterile 0.9% saline

-

Sterile conical tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing MPEP Hydrochloride: In a sterile tube, weigh the required amount of MPEP hydrochloride powder.

-

Dissolution in Saline:

-

Add the desired volume of sterile saline to the tube.

-

Vortex the mixture thoroughly.

-

To aid dissolution and achieve a clear solution, sonicate the mixture in a water bath. Gentle warming may also be employed.

-

-

Final Formulation: For compounds with lower aqueous solubility, a co-solvent system may be necessary. A common formulation for oral or intraperitoneal administration is a mixture of DMSO, a surfactant (e.g., Tween 80), and saline. In such cases, the MPEP would first be dissolved in a small volume of DMSO, followed by the addition of the surfactant and then saline, with thorough mixing at each step. The final concentration of DMSO should be kept as low as possible.

-

Administration: The prepared solution should be used on the same day. Visually inspect the solution for any precipitation before administration.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in MPEP solubility and solution preparation, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the equilibrium solubility of MPEP.

Caption: Decision-making process for MPEP solution preparation.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. labpartnering.org [labpartnering.org]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Targets of MPEP Besides mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a widely utilized pharmacological tool, primarily recognized for its potent and selective negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). This property has positioned MPEP as a key compound in neuroscience research, particularly in studies related to neuropsychiatric and neurological disorders. However, a growing body of evidence reveals that MPEP's cellular interactions extend beyond mGluR5, influencing a range of other physiologically significant targets. This technical guide provides a comprehensive overview of these "off-target" interactions, presenting quantitative binding and functional data, detailed experimental methodologies for assessing these interactions, and visual representations of the involved signaling pathways. Understanding the complete target profile of MPEP is critical for the accurate interpretation of experimental results and for guiding the development of more selective therapeutic agents.

Introduction

The study of glutamatergic neurotransmission has been significantly advanced by the availability of selective pharmacological agents. MPEP, with its high affinity for mGluR5, has been instrumental in elucidating the role of this receptor in synaptic plasticity, pain, anxiety, and addiction. Nevertheless, observations of mGluR5-independent effects of MPEP have prompted a deeper investigation into its broader pharmacological profile. This guide synthesizes the current knowledge of MPEP's interactions with cellular targets other than mGluR5, providing a crucial resource for researchers employing this compound.

Off-Target Profile of MPEP: Quantitative Data

MPEP exhibits a range of affinities for several non-mGluR5 targets. The following tables summarize the available quantitative data from radioligand binding and functional assays.

Table 1: MPEP Binding Affinities (Ki) for Non-mGluR5 G-Protein Coupled Receptors (GPCRs)

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| mGluR4 | Human | Positive Allosteric Modulator Assay | N/A | Potentiates L-AP4 response | [1][2] |

| Serotonin 5-HT1A | Rat | Radioligand Binding | [3H]8-OH-DPAT | > 10,000 | [3] |

| Serotonin 5-HT2A | Rat | Radioligand Binding | [3H]Ketanserin | > 10,000 | [3] |

| Dopamine D1 | Rat | Radioligand Binding | [3H]SCH23390 | > 10,000 | [3] |

| Dopamine D2 | Rat | Radioligand Binding | [3H]Spiperone | > 10,000 | [3] |

| Muscarinic M1 | Rat | Radioligand Binding | [3H]Pirenzepine | > 10,000 | [3] |

| Muscarinic M2 | Rat | Radioligand Binding | [3H]AF-DX 384 | > 10,000 | [3] |

Table 2: MPEP Functional Activity (IC50 / EC50) at Various Ion Channels and Transporters

| Target | Species | Assay Type | Effect | IC50 / EC50 (µM) | Reference |

| NMDA Receptor | Rat (Cortical Neurons) | Whole-Cell Patch Clamp | Inhibition of NMDA-evoked current | ~20-200 | [4] |

| Voltage-Gated Sodium Channels (Site 2) | Rat (Brain) | Radioligand Binding | No significant inhibition at 10 µM | [5] | |

| Dopamine Transporter (DAT) | Rat (Striatum) | Microdialysis | Modulates dopamine release | Indirect Effect | [6] |

| Serotonin Transporter (SERT) | Human | Radioligand Binding | No significant inhibition | >10 | [3] |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding | No significant inhibition | >10 | [3] |

Key Off-Target Interactions and Signaling Pathways

NMDA Receptor Antagonism

A significant body of evidence indicates that MPEP acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[4] This interaction is observed at concentrations commonly used to study mGluR5 antagonism (in the micromolar range) and may contribute to the neuroprotective effects attributed to MPEP.

The antagonistic action of MPEP on NMDA receptors directly inhibits the influx of Ca2+ through the ion channel pore. This reduction in Ca2+ influx can, in turn, modulate downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are crucial for synaptic plasticity and cell survival.[7]

Figure 1: MPEP's antagonistic effect on the NMDA receptor signaling pathway.

Positive Allosteric Modulation of mGluR4

MPEP has been shown to act as a positive allosteric modulator (PAM) at metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, MPEP enhances the receptor's response to its endogenous ligand, glutamate. This effect is observed at concentrations that are significantly higher than those required for mGluR5 antagonism.

mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By potentiating the effect of glutamate, MPEP can indirectly lead to a more pronounced reduction in cAMP and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

Figure 2: MPEP as a positive allosteric modulator of the mGluR4 signaling pathway.

Modulation of Dopamine and Glycine Levels

In vivo microdialysis studies have demonstrated that MPEP can modulate the extracellular levels of dopamine and glycine in the nucleus accumbens.[6] This effect appears to be indirect, potentially arising from the complex interplay between glutamatergic, dopaminergic, and glycinergic systems.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing NMDA Receptor Antagonism

This protocol is designed to measure the effect of MPEP on NMDA receptor-mediated currents in cultured neurons.

Workflow:

References

- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitlaw.com [bitlaw.com]

- 4. US9586890B2 - Screening methods for the binding affinity of chemical entities to biological molecules and NEDD4-1 inhibitors identified by the screening methods - Google Patents [patents.google.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. AU2022419993A2 - Off-target prediction method for antigen-recognition molecules binding to mhc-peptide targets - Google Patents [patents.google.com]

- 7. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

MPEP: A Technical Examination of its Safety Profile and Off-Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a pioneering selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Widely utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of mGluR5, its comprehensive safety profile and off-target effects are critical considerations for the interpretation of experimental results and for any potential therapeutic development. This technical guide provides an in-depth analysis of the known safety and off-target interaction profile of MPEP, compiling available quantitative data, detailing relevant experimental methodologies, and illustrating associated signaling pathways. While MPEP exhibits high affinity for mGluR5, it is now understood to possess significant off-target activities, most notably as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide synthesizes the preclinical data defining these interactions and highlights the conspicuous absence of publicly available, formal preclinical safety pharmacology data and clinical trial information regarding its safety and tolerability in humans.

Off-Target Interaction Profile

MPEP's interaction with proteins other than its intended target, mGluR5, is a crucial aspect of its pharmacological profile. The following tables summarize the available quantitative data on its primary target affinity and key off-target activities.

Table 1: Quantitative Analysis of MPEP's Primary and Off-Target Activities

| Target | Interaction Type | Assay Type | Species | IC50 / pKi / % Modulation | Reference(s) |

| mGluR5 | Negative Allosteric Modulator | [3H]-MPEP Radioligand Binding | Human | pKi: 8.47 (Ki: 3.4 nM) | [1] |

| NMDA Receptor | Weak Antagonist | Whole-Cell Electrophysiology | Rat | 20 µM: Reduced steady-state current to 67.4% of control | [2] |

| Whole-Cell Electrophysiology | Rat | 200 µM: Reduced steady-state current to 35.1% of control | [2] | ||

| Single-Channel Patch Clamp | Rat | 20 µM: Reduced channel open time to 79.4% of control | [2] | ||

| Single-Channel Patch Clamp | Rat | 200 µM: Reduced channel open time to 49.4% of control | [2] | ||

| mGluR4 | Positive Allosteric Modulator | [35S]GTPγS Binding | Human | 100 µM: 1.8-fold left-shift of L-AP4 concentration-response | [3] |

| [35S]GTPγS Binding | Human | 100 µM: Potentiated L-AP4 response to 2.8-fold over basal | [3] |

Table 2: Summary of Unavailable Safety and Off-Target Data

| Data Category | Status | Comments |

| Comprehensive Off-Target Panel (e.g., CEREP) | Not Publicly Available | A broad screening panel to identify binding affinities (Ki) across a wide range of receptors, ion channels, and transporters has not been found in the public domain for MPEP. |

| Cardiovascular Safety Pharmacology (ICH S7B) | Not Publicly Available | No specific data from in vivo telemetry studies in non-rodent species (e.g., dogs) evaluating effects on blood pressure, heart rate, and ECG parameters are publicly available. |

| Respiratory Safety Pharmacology (ICH S7A) | Not Publicly Available | No specific data from studies such as whole-body plethysmography in rodents to assess effects on respiratory rate, tidal volume, and other respiratory parameters are publicly available. |

| Central Nervous System Safety Pharmacology (ICH S7A) | Not Publicly Available | No specific, quantitative results from functional observational battery (FOB) or Irwin tests in rodents, detailing dose-dependent effects on behavior, coordination, and reflexes, are publicly available. |

| Clinical Safety and Tolerability | Not Publicly Available | No data from Phase I clinical trials, case reports, or other human studies detailing the safety, tolerability, or adverse event profile of MPEP have been identified in the public domain. |

Key Off-Target Signaling Pathways

The off-target activities of MPEP on NMDA and mGluR4 receptors can confound experimental results. The following diagrams illustrate the canonical signaling pathways for mGluR5, and the off-target pathways affected by MPEP.

References

A Comprehensive Preclinical Review of MPEP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a systemically active compound, MPEP has been extensively investigated in a multitude of preclinical studies to explore its therapeutic potential across a range of neurological and psychiatric disorders. This technical guide provides a comprehensive review of the preclinical data on MPEP, with a focus on its efficacy in various animal models, its pharmacokinetic profile, and the detailed experimental methodologies employed in these studies.

Mechanism of Action

MPEP exerts its primary pharmacological effect by binding to an allosteric site on the mGluR5, thereby negatively modulating the receptor's response to glutamate. This action has been shown to be highly selective for mGluR5 over other mGluR subtypes. However, it is crucial to note that at higher concentrations, MPEP can also exhibit off-target effects, most notably as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual activity should be a consideration in the interpretation of preclinical data.

Pharmacology and Pharmacokinetics

The in vitro and in vivo pharmacological properties of MPEP have been characterized in various preclinical species.

Table 1: In Vitro and In Vivo Pharmacology of MPEP

| Parameter | Species | Value | Reference |

| IC50 (mGluR5) | Rat | 36 nM | --INVALID-LINK-- |

| Off-target Activity (NMDA Receptor) | Rat Cortical Neurons | Significant reduction in NMDA evoked current at 20 µM and 200 µM | --INVALID-LINK-- |

Table 2: Pharmacokinetic Parameters of MPEP in Preclinical Species

| Parameter | Species | Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |

| Cmax | Rat | Oral | 20 mg/kg | ~1.7 µg/mL | ~30 min | - | ~39.4% | --INVALID-LINK-- |

| Tmax | Rat | Oral | 20 mg/kg | - | ~30 min | - | - | --INVALID-LINK-- |

| Half-life | Rat | Intravenous | 5 mg/kg | - | - | ~2.88 h | - | --INVALID-LINK-- |

| Bioavailability | Rat | Oral vs. IV | 20 mg/kg (oral) | - | - | - | ~39.4% | --INVALID-LINK-- |

| Cmax | Mouse | Intraperitoneal | 10 mg/kg | - | - | - | - | --INVALID-LINK-- |

| Half-life | Mouse | Intraperitoneal | - | - | - | ~2.4 - 3.4 h | - | --INVALID-LINK-- |

Note: Pharmacokinetic data for MPEP is not extensively consolidated in single public sources. The table represents values gleaned from various publications and may vary based on experimental conditions.

Preclinical Efficacy in Animal Models

MPEP has demonstrated significant efficacy in a variety of preclinical models, most notably for Fragile X Syndrome, anxiety, depression, and pain.

Table 3: Summary of MPEP Efficacy in Preclinical Models

| Indication | Animal Model | Key Efficacy Endpoints | Effective Dose Range (Route) | Reference |

| Fragile X Syndrome | Fmr1 Knockout Mice | Reduction in audiogenic seizures; Normalization of open-field behavior | 10-30 mg/kg (i.p.) | --INVALID-LINK-- |

| Anxiety | Rats (Elevated Plus Maze) | Increased time spent in open arms | 1-10 mg/kg (i.p.) | --INVALID-LINK-- |

| Depression | Mice (Forced Swim Test) | Decreased immobility time | 1-20 mg/kg (i.p.) | --INVALID-LINK-- |

| Pain | Rats (Hot Plate Test) | Increased latency to paw lick/jump | 3-30 mg/kg (i.p.) | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following sections outline the protocols for key behavioral assays used to evaluate MPEP.

Fragile X Syndrome Models

1. Audiogenic Seizure (AGS) Test in Fmr1 Knockout Mice

-

Objective: To assess the anticonvulsant effects of MPEP on seizure susceptibility.

-

Animals: Fmr1 knockout mice and wild-type littermate controls (e.g., on a C57BL/6J background), typically between 21 and 28 days of age.

-

Apparatus: A sound-attenuating chamber containing a bell or a siren capable of producing a high-intensity sound (e.g., 120 dB).

-

Procedure:

-

Administer MPEP (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice.

-

After a set pretreatment time (e.g., 30 minutes), place the mouse individually into the test chamber.

-

Present the acoustic stimulus for a fixed duration (e.g., 60 seconds).

-

Observe and score the seizure severity based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic seizure; 4 = respiratory arrest/death).

-

-

Data Analysis: Compare seizure scores and the incidence of seizures between MPEP-treated and vehicle-treated groups.

2. Open Field Test in Fmr1 Knockout Mice

-

Objective: To evaluate the effects of MPEP on hyperactivity and anxiety-like behavior.

-

Animals: Fmr1 knockout mice and wild-type littermate controls.

-

Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

-

Procedure:

-

Administer MPEP (e.g., 10-30 mg/kg, i.p.) or vehicle.

-

After a specified pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field.

-

Allow the mouse to explore the arena for a set duration (e.g., 10-30 minutes).

-

Track the mouse's movement using an automated video-tracking system.

-

-

Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone. A reduction in the characteristic hyperlocomotion and an increase in center time in Fmr1 knockout mice are indicative of therapeutic efficacy.[1]

Anxiety Models

3. Elevated Plus Maze (EPM) in Rats

-

Objective: To assess the anxiolytic effects of MPEP.

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Administer MPEP (e.g., 1-10 mg/kg, i.p.) or vehicle.

-

Following a pretreatment period (e.g., 30-60 minutes), place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a fixed time (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.

Depression Models

4. Forced Swim Test (FST) in Mice

-

Objective: To evaluate the antidepressant-like effects of MPEP.

-

Animals: Adult male mice (e.g., C57BL/6J or Swiss Webster).

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (e.g., to a depth of 15 cm at 23-25°C).

-

Procedure:

-

Administer MPEP (e.g., 1-20 mg/kg, i.p.) or vehicle.

-

After a pretreatment period (e.g., 30-60 minutes), place the mouse in the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

-

-

Data Analysis: A significant reduction in the duration of immobility in the MPEP-treated group compared to the vehicle group suggests an antidepressant-like effect.

Pain Models

5. Hot Plate Test in Rats

-

Objective: To assess the analgesic properties of MPEP against thermal pain.

-

Animals: Adult male rats.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer MPEP (e.g., 3-30 mg/kg, i.p.) or vehicle.

-

At various time points after administration (e.g., 30, 60, 90 minutes), place the rat on the hot plate.

-

Measure the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: A significant increase in the latency to respond to the thermal stimulus in the MPEP-treated group compared to the vehicle group indicates an analgesic effect.

Signaling Pathways and Visualizations

The therapeutic effects of MPEP in preclinical models are rooted in its modulation of mGluR5-mediated signaling cascades.

mGluR5 Signaling Pathway

Activation of mGluR5, a Gq-coupled receptor, initiates a cascade of intracellular events. The diagram below illustrates the canonical mGluR5 signaling pathway. MPEP, as an antagonist, blocks the initiation of this cascade.

Caption: Canonical mGluR5 signaling pathway and the inhibitory action of MPEP.

Experimental Workflow for a Preclinical Behavioral Study

The following diagram illustrates a typical workflow for conducting a preclinical behavioral study with MPEP.

Caption: A typical experimental workflow for a preclinical behavioral study.

Conclusion

MPEP has demonstrated a robust and consistent preclinical efficacy profile across a range of animal models for various neurological and psychiatric disorders. Its primary mechanism as an mGluR5 antagonist is well-established, although its off-target effects at higher concentrations warrant careful consideration in experimental design and data interpretation. The detailed protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals seeking to build upon the existing knowledge of MPEP and to design future preclinical studies. Further research to fully elucidate its pharmacokinetic-pharmacodynamic relationships and to explore its therapeutic potential in a wider array of models will be crucial for its potential translation to the clinic.

References

MPEP vs. MTEP for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals